molecular formula C10H11FO3 B14772312 1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone

1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone

Cat. No.: B14772312
M. Wt: 198.19 g/mol
InChI Key: XXCCDDIDLBEDID-UHFFFAOYSA-N
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Description

1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11FO3 It is characterized by the presence of a fluoro group and two methoxy groups attached to a phenyl ring, along with an ethanone group

Preparation Methods

The synthesis of 1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 6-fluoro-2,3-dimethoxybenzene as the primary starting material.

    Reaction Conditions: The compound is synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 6-fluoro-2,3-dimethoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Industrial Production: On an industrial scale, the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.

    Pathways: It may influence various biochemical pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(2,6-difluorophenyl)ethanone and 1-(2,3-dimethoxyphenyl)ethanone share structural similarities.

    Uniqueness: The presence of both fluoro and methoxy groups in this compound provides distinct chemical properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

1-(6-fluoro-2,3-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H11FO3/c1-6(12)9-7(11)4-5-8(13-2)10(9)14-3/h4-5H,1-3H3

InChI Key

XXCCDDIDLBEDID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1OC)OC)F

Origin of Product

United States

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